Diphenhydramine-d3

Catalog No.
S1801404
CAS No.
170082-18-5
M.F
C17H18D3NO
M. Wt
258.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenhydramine-d3

CAS Number

170082-18-5

Product Name

Diphenhydramine-d3

IUPAC Name

2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine

Molecular Formula

C17H18D3NO

Molecular Weight

258.37

InChI

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Diphenhydramine-d3 is a deuterated form of diphenhydramine, a first-generation antihistamine primarily used to alleviate symptoms of allergic reactions, such as sneezing, itching, and runny nose. The chemical formula for diphenhydramine is C17H21NOC_{17}H_{21}NO, and its deuterated variant incorporates deuterium atoms, which are heavier isotopes of hydrogen. This modification can enhance the compound's stability and alter its pharmacokinetic properties, making it useful in research settings, particularly in studies involving metabolic pathways and drug interactions.

Diphenhydramine-d3 undergoes similar metabolic reactions to its non-deuterated counterpart. The primary metabolic pathway involves N-demethylation, where diphenhydramine-d3 is converted to N-desmethyldiphenhydramine-d3 and subsequently to N,N-didesmethyldiphenhydramine-d3. These metabolites can further undergo oxidation to form carboxylic acid derivatives. The presence of deuterium may influence the rate of these reactions due to kinetic isotope effects, potentially leading to altered pharmacodynamics and pharmacokinetics compared to regular diphenhydramine .

Diphenhydramine-d3 exhibits biological activities akin to those of diphenhydramine, functioning primarily as an H1 receptor antagonist. This action blocks the effects of histamine, reducing allergy symptoms and producing sedative effects. Additionally, diphenhydramine-d3 may exhibit anticholinergic properties by antagonizing muscarinic acetylcholine receptors, contributing to its therapeutic effects in conditions like motion sickness and insomnia . Its inverse agonist activity at H1 receptors leads to a reduction in allergic responses and sedation by crossing the blood-brain barrier.

The synthesis of diphenhydramine-d3 typically involves the following steps:

  • Preparation of Deuterated Precursors: Starting materials are synthesized or sourced with deuterium labeling.
  • Formation of the Diphenylmethane Core: The reaction typically involves coupling reactions that form the central diphenylmethane structure.
  • N-Demethylation: This step introduces the necessary nitrogen functionality while incorporating deuterium into the molecule.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The use of deuterated solvents and reagents during synthesis is crucial for achieving high isotopic purity in the final product .

Diphenhydramine-d3 is primarily utilized in pharmacokinetic studies due to its unique isotopic signature, allowing researchers to trace its metabolic pathways without interference from non-deuterated forms. It can also be employed in studies investigating drug interactions and the pharmacodynamics of antihistamines in various biological systems. Furthermore, it may have potential applications in developing new therapeutic agents with improved efficacy or reduced side effects .

Research into the interactions of diphenhydramine-d3 with other drugs reveals that it can affect the metabolism of co-administered medications due to its influence on cytochrome P450 enzymes. Studies indicate that diphenhydramine may inhibit the activity of certain isoenzymes, such as CYP2D6 and CYP1A2, which are crucial for metabolizing various drugs. This interaction can lead to altered serum concentrations of both diphenhydramine-d3 and other concurrent medications, necessitating careful monitoring when used in combination therapies .

Diphenhydramine-d3 shares structural similarities with several other compounds within the antihistamine class and beyond. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
DiphenhydramineFirst-generation antihistamineAllergies, insomniaSedative effects; crosses blood-brain barrier
ChlorpheniramineFirst-generation antihistamineAllergiesLess sedative than diphenhydramine
CetirizineSecond-generation antihistamineAllergiesLess sedation; longer duration of action
OrphenadrineAnticholinergic agentMuscle relaxantPrimarily acts on muscarinic receptors
NefopamAnalgesicPain reliefNon-opioid analgesic; different mechanism of action

Diphenhydramine-d3's incorporation of deuterium allows for more precise tracking in metabolic studies compared to these compounds, providing insights into drug behavior that are not possible with their non-deuterated counterparts .

Diphenhydramine-d3, a deuterated variant of diphenhydramine with the molecular formula C17H21NO, incorporates three deuterium atoms in place of hydrogen atoms in the methyl group attached to the nitrogen atom [1]. The synthesis of this compound typically begins with catalytic etherification reactions involving benzhydrol derivatives, which form the backbone of the diphenhydramine structure [2]. The etherification process represents a critical step in the formation of the diphenyl ether linkage that characterizes diphenhydramine-d3 [4].

One of the most effective catalytic approaches involves palladium-based catalysts, which facilitate the formation of the carbon-oxygen bond between benzhydrol and dimethylaminoethanol derivatives [4] [17]. Research has demonstrated that Pd(II) compounds, particularly Pd(CH3CN)2Cl2, provide excellent catalytic activity for these etherification reactions [4]. The mechanism involves the oxidative addition of the palladium catalyst to form a π-allylic intermediate, followed by nucleophilic substitution with the alcohol component [17].

Iron-based catalysts have also shown promising results in the etherification of benzhydrol derivatives [10]. A study utilizing FeCl3·6H2O (5 mol%) in propylene carbonate achieved symmetrical etherification with yields ranging from 53% to 91% [31]. For more selective cross-etherification reactions, FeCl2·4H2O (10 mol%) in combination with a pyridine bis-thiazoline ligand (12 mol%) has demonstrated high selectivity with yields between 52% and 89% [10].

The proposed mechanism for iron-catalyzed etherification involves the formation of an iron complex with the ligand, followed by substitution of a chlorine atom by the benzhydrol derivative [31]. This interaction promotes the formation of a carbocation intermediate, which subsequently undergoes nucleophilic attack by the dimethylaminoethanol component to form the ether linkage [10]. The table below summarizes the catalytic systems and their respective yields for etherification reactions involving benzhydrol derivatives:

Catalyst SystemSolventTemperature (°C)Yield Range (%)
Pd(CH3CN)2Cl2Toluene11080-99
FeCl3·6H2OPropylene carbonate12053-91
FeCl2·4H2O/Pyridine bis-thiazolineVarious100-12052-89
Pd2dba3/XantphosEt2O or MTBE25-5096-99

For the specific synthesis of diphenhydramine-d3, the etherification step typically involves the reaction of benzhydrol or a benzhydrol derivative with N-methyl-N-(methyl-d3)-ethanolamine [2] [8]. The deuterated amine component is crucial for introducing the three deuterium atoms at the N-methyl position [3]. The reaction proceeds through an acid-catalyzed mechanism, with p-toluenesulfonic acid often employed as the catalyst [18].

Solvent Systems and Reflux Optimization in Deuteration Reactions

The choice of solvent system plays a crucial role in the efficiency of deuteration reactions for the synthesis of diphenhydramine-d3 [5]. Deuterium incorporation can be achieved through various methods, with the solvent serving not only as a reaction medium but often as a deuterium source as well [9]. Deuterated solvents such as deuterium oxide (D2O), methanol-d4 (CD3OD), and dimethyl sulfoxide-d6 (DMSO-d6) are commonly employed in these reactions [32].

Reflux conditions are particularly important for achieving high deuterium incorporation rates [13]. The optimization of reflux parameters, including temperature, duration, and pressure, significantly impacts the efficiency of deuterium exchange reactions [5]. Research has shown that maintaining reflux temperatures between 100-140°C for extended periods (12-36 hours) can lead to optimal deuterium incorporation in the target molecule [18].

A study investigating the deuteration of aromatic compounds demonstrated that reflux optimization in D2O with a palladium catalyst at elevated temperatures resulted in deuterium incorporation rates exceeding 90% [30]. The reaction was monitored by thin-layer chromatography (TLC) to determine completion, after which water was added to the cooled reaction mixture [13]. The pH was then adjusted to approximately 11.0 using sodium hydroxide to facilitate the isolation of the deuterated product [18].

For the specific synthesis of diphenhydramine-d3, the deuteration reaction typically focuses on incorporating deuterium into the N-methyl group [2]. This can be achieved through various approaches, including direct deuteration of the methyl group or the use of pre-deuterated starting materials [25]. The table below outlines different solvent systems and reflux conditions used in deuteration reactions relevant to diphenhydramine-d3 synthesis:

Solvent SystemCatalystTemperature (°C)Duration (h)Deuterium Incorporation (%)
D2O/Organic co-solventPd/C120-14024-4890-95
CD3ODAcid catalyst65-7012-2485-90
DMSO-d6/D2OPt/Al2O3100-12018-3692-97
Toluene/D2Op-Toluenesulfonic acid110-11512-3688-93

The kinetics of deuterium incorporation are influenced by several factors, including the acidity of the reaction medium, the nature of the catalyst, and the accessibility of the target hydrogen atoms [29]. Studies have shown that the primary deuterium kinetic isotope effect (1°DKIE) plays a significant role in these reactions, with the ratio of reaction rates for hydrogen versus deuterium (kH/kD) typically ranging from 2 to 7 [29].

Recent advances in deuteration methodologies have focused on improving the efficiency and selectivity of deuterium incorporation [24]. One approach involves the use of reverse hydrogen isotope exchange strategies, where deuterium is selectively introduced at specific positions through controlled exchange reactions [15]. Another method utilizes tandem reductive amination and deuteration over phosphorus-doped iron single-atom catalysts, which has shown promise for the selective deuteration of pharmaceutical compounds [14].

Continuous-Flow Synthesis Approaches for Scalable Production

Continuous-flow synthesis represents a significant advancement in the production of deuterated pharmaceuticals, including diphenhydramine-d3 [11]. This approach offers numerous advantages over traditional batch methods, including improved reaction control, enhanced safety profiles, and increased production efficiency [33]. The continuous nature of flow chemistry allows for precise control of reaction parameters such as temperature, pressure, and residence time, which are critical factors in achieving high deuterium incorporation and product yields [19].

For the synthesis of diphenhydramine-d3, continuous-flow approaches have been developed that integrate multiple reaction steps into a single, uninterrupted process [6]. One such method involves the reaction of chlorodiphenylmethane with N-methyl-N-(methyl-d3)-ethanolamine in a flow reactor at elevated temperatures (approximately 175°C) with residence times of 16 minutes [16]. This approach eliminates the need for solvent in the reaction step, as the reactants are mixed neat and pumped directly into the reactor [6].

The continuous-flow synthesis of diphenhydramine-d3 typically employs polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA) tubing as the reactor material, with inner diameters ranging from 0.5 to 2.0 mm [16]. The reaction mixture flows through this tubing, which is heated to the desired temperature using various heating methods, including conventional heating blocks, microwave irradiation, or inductive heating [33]. The table below summarizes key parameters for continuous-flow synthesis of diphenhydramine and its deuterated analogues:

Reactor TypeTemperature (°C)Residence Time (min)Flow Rate (μL/min)Yield (%)
PFA tubing (0.5 mm i.d.)175164590
Glass microreactor150-16010-1550-10085-92
Stainless steel reactor140-15020-2530-6088-94
Flow-type microwave reactor120-1305-10100-20080-85

Recent advancements in flow chemistry for deuterated compound synthesis include the development of specialized flow reactors designed specifically for deuteration reactions [22]. These systems often incorporate in-line monitoring capabilities, allowing for real-time analysis of reaction progress and product formation [19]. For example, a flow synthesis method developed for deuterated aromatic compounds utilizes a flow-type microwave reactor with a glass reaction tube filled with platinum on alumina catalyst [30]. This system operates under pressure (2 MPa) and continuously feeds the raw material solution and D2O through the reactor, achieving high deuterium incorporation rates [30].

The scalability of continuous-flow synthesis is particularly advantageous for the production of deuterated pharmaceuticals like diphenhydramine-d3 [24]. By simply extending the operation time or employing multiple parallel reactors, production can be scaled up without significant modifications to the process parameters [11]. This "numbering up" approach contrasts with traditional batch methods, where scaling up often requires substantial redesign of reaction conditions and equipment [33].

Flow chemistry also offers advantages in terms of deuterium source efficiency [22]. In continuous-flow systems, deuterium sources such as D2O can be more effectively utilized, with some systems allowing for the recycling and reuse of expensive deuterated reagents [30]. This is particularly important for the cost-effective production of deuterated pharmaceuticals, where the price of deuterium sources can significantly impact overall production costs [24].

Purification Techniques: Crystallization and Chromatographic Separation

The purification of diphenhydramine-d3 represents a critical step in ensuring the quality and isotopic purity of the final product [2]. Two primary approaches are employed for this purpose: crystallization and chromatographic separation [7]. Each method offers distinct advantages and can be selected based on the specific requirements of the purification process [20].

Crystallization techniques for diphenhydramine-d3 typically involve the formation of the hydrochloride salt, which exhibits favorable crystallization properties [18]. The process begins with the conversion of the free base to the hydrochloride salt through the addition of dry hydrogen chloride gas or concentrated hydrochloric acid [18]. The resulting salt is then recrystallized from an appropriate solvent, with isopropyl alcohol being a common choice [18]. This recrystallization process not only removes impurities but also enhances the isotopic purity of the final product [7].

The crystallization conditions must be carefully controlled to achieve optimal results [16]. Parameters such as cooling rate, solvent composition, and seed crystal addition significantly impact the crystal size, morphology, and purity [7]. For diphenhydramine-d3 hydrochloride, slow cooling from 60-70°C to room temperature over several hours typically yields well-formed crystals with high purity [16]. The table below summarizes crystallization conditions for diphenhydramine-d3 hydrochloride:

SolventInitial Temperature (°C)Cooling Rate (°C/h)Final Temperature (°C)Recovery (%)Purity (%)
Isopropyl alcohol705-102585-90>98
Ethanol788-122580-85>97
Acetone/Water (3:1)564-82088-92>99
Methanol656-102582-87>96

Chromatographic separation represents another essential purification technique for diphenhydramine-d3 [20]. High-performance liquid chromatography (HPLC) is particularly effective for this purpose, allowing for the separation of the target compound from closely related impurities and isotopologues [7]. For analytical applications, reversed-phase HPLC using C18 columns is commonly employed, with mobile phases consisting of acetonitrile/buffer mixtures [20].

For preparative purification of diphenhydramine-d3, larger-scale chromatographic systems are utilized [7]. These systems typically employ columns with larger diameters (10-50 mm) and particle sizes of 5-10 μm [20]. The mobile phase composition is optimized to achieve adequate separation while maintaining reasonable flow rates and back pressures [7]. A typical preparative HPLC method for diphenhydramine-d3 might use a mobile phase consisting of acetonitrile and potassium phosphate buffer (pH 3.0) in a 70:30 ratio, with a flow rate of 5 mL/min [7].

The detection of diphenhydramine-d3 in chromatographic systems is typically accomplished using UV detection at wavelengths around 254 nm [20]. However, for more sensitive and specific detection, mass spectrometry can be coupled to the HPLC system [21]. This approach allows for the differentiation between diphenhydramine and its deuterated analogues based on their distinct mass-to-charge ratios [21].

The isotopic purity of diphenhydramine-d3 can be assessed using nuclear magnetic resonance (NMR) spectroscopy [21]. By analyzing the 13C NMR signals while decoupling both proton and deuterium nuclei, it is possible to resolve the resonances of different isotopologues based on isotopic shifts [21]. This technique allows for the accurate quantification of deuterium content at specific molecular sites, which is essential for ensuring the quality of deuterated pharmaceuticals [21].

XLogP3

3.3

Dates

Last modified: 04-14-2024

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